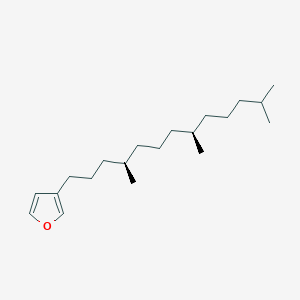

Furan, 3-(4,8,12-trimethyltridecyl)-

Description

Contextualization of Alkyl-Substituted Furans in Natural Product Chemistry and Organic Synthesis

Alkyl-substituted furans are a diverse and widespread class of natural products found in a variety of terrestrial and marine organisms. nih.govresearchgate.net These compounds are often responsible for the characteristic aromas and flavors of many foods and plants. researchgate.netacs.org In the realm of natural product chemistry, the isolation and structural elucidation of novel alkyl-substituted furans continue to be an active area of research. The complexity and diversity of their structures present interesting challenges and opportunities for synthetic chemists.

The synthesis of poly-substituted furans, particularly those with long alkyl chains, has been a subject of significant investigation. researchgate.netmdpi.com Various synthetic strategies have been developed to construct the furan (B31954) ring and introduce the desired alkyl substituents with high regioselectivity. These methods are crucial for confirming the structures of naturally occurring furans and for producing them in sufficient quantities for further study.

Significance of Long-Chain Furan Derivatives in Biological and Ecological Systems

Long-chain furan derivatives are not merely chemical curiosities; they often play significant roles in the biological and ecological systems in which they are found. In some cases, these compounds exhibit potent biological activities, including antibacterial, and cytotoxic effects. nih.govnih.gov For instance, certain furan derivatives isolated from marine sponges have demonstrated notable activity against cancer cell lines. nih.gov

From an ecological perspective, alkylated furans can act as signaling molecules, mediating interactions between organisms. The study of phytofurans, a class of compounds to which Furan, 3-(4,8,12-trimethyltridecyl)- belongs, suggests their involvement in plant physiology, particularly in response to oxidative stress. researchgate.netresearchgate.netacs.org These compounds are formed through the non-enzymatic oxidation of fatty acids, indicating their potential as biomarkers for stress conditions in plants. researchgate.netresearchgate.netacs.org

Scope and Objectives of Research on Furan, 3-(4,8,12-trimethyltridecyl)-

Research specifically focused on Furan, 3-(4,8,12-trimethyltridecyl)- has aimed to elucidate its natural sources, develop synthetic pathways for its preparation, and understand its chemical properties. A primary objective has been to confirm its structure after isolation from natural sources, such as tobacco. Furthermore, understanding its formation as a phytofuran provides insights into oxidative processes in plants.

The broader objectives of studying this and other long-chain furan derivatives include exploring their potential as bioactive agents and understanding their ecological functions. By investigating the synthesis and properties of Furan, 3-(4,8,12-trimethyltridecyl)-, researchers contribute to the fundamental knowledge of furan chemistry and its implications in the natural world.

Data Tables

Table 1: Chemical Identification of Furan, 3-(4,8,12-trimethyltridecyl)-

| Identifier | Value |

| IUPAC Name | Furan, 3-(4,8,12-trimethyltridecyl)- |

| CAS Number | 54869-11-3 |

| Molecular Formula | C₂₀H₃₆O |

| Molecular Weight | 292.5 g/mol |

| Synonyms | Phytofuran |

Table 2: Reported Natural Sources of Furan, 3-(4,8,12-trimethyltridecyl)- and Related Compounds

| Compound | Source Organism | Reference |

| Furan, 3-(4,8,12-trimethyltridecyl)- | Nicotiana tabacum (Tobacco) | |

| Plakorsin A-C (Long-chain furan derivatives) | Plakortis simplex (Marine Sponge) | nih.gov |

| Hypofurans A and B (Furan derivatives) | Hypocrea koningii (Sponge-associated fungus) | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

42933-00-6 |

|---|---|

Molecular Formula |

C20H36O |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

3-[(4R,8R)-4,8,12-trimethyltridecyl]furan |

InChI |

InChI=1S/C20H36O/c1-17(2)8-5-9-18(3)10-6-11-19(4)12-7-13-20-14-15-21-16-20/h14-19H,5-13H2,1-4H3/t18-,19-/m1/s1 |

InChI Key |

CHZUUUHGNBICAM-RTBURBONSA-N |

Isomeric SMILES |

C[C@@H](CCCC1=COC=C1)CCC[C@H](C)CCCC(C)C |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC1=COC=C1 |

Origin of Product |

United States |

Natural Occurrence and Distribution of Furan, 3 4,8,12 Trimethyltridecyl

Identification of Biological Sources and Habitats

The identification of Furan (B31954), 3-(4,8,12-trimethyltridecyl)- in biological systems has, to date, been primarily associated with the plant kingdom. However, the broader context of furan-containing lipids, often termed furan fatty acids (FuFAs), suggests a wider distribution that may include microbial and marine organisms.

Microbial Origin Considerations

While direct evidence for the synthesis of Furan, 3-(4,8,12-trimethyltridecyl)- by microorganisms is not yet documented in scientific literature, the general capacity of microbes to produce a vast array of furan derivatives is well-established. Numerous bacteria and fungi are known to synthesize furan-containing compounds. For instance, certain Pseudomonas strains are not only capable of metabolizing furan derivatives but also exhibit chemotaxis towards them. Furthermore, the biosynthesis of furan fatty acids has been studied in some bacteria, where they are believed to play a role in protecting cell membranes from oxidative damage. The structural similarity of Furan, 3-(4,8,12-trimethyltridecyl)- to other microbially produced lipids makes it plausible that future research may identify it or structurally similar compounds in the microbial world.

Plant Metabolite Investigation

The most definitive identification of Furan, 3-(4,8,12-trimethyltridecyl)- as a natural product comes from the investigation of plant metabolites. It has been reported as a constituent of Nicotiana tabacum, the common tobacco plant. Its presence in tobacco leaf has led to its detection in cigarette smoke condensate. This compound is considered a type of phytofuran, a class of oxidized lipids derived from the non-enzymatic peroxidation of polyunsaturated fatty acids like α-linolenic acid. Phytofurans, in general, are recognized as products of oxidative stress in plants, suggesting a potential role in defense mechanisms against environmental stressors.

Table 1: Documented Plant Source of Furan, 3-(4,8,12-trimethyltridecyl)-

| Species | Common Name | Part of Plant |

| Nicotiana tabacum | Tobacco | Leaf |

Marine Organism Metabolite Investigation

The marine environment is a rich source of structurally diverse natural products, including a variety of furan-containing compounds. Diterpenoid furans, for example, have been isolated from various marine invertebrates such as sponges and corals. While the specific compound Furan, 3-(4,8,12-trimethyltridecyl)- has not been explicitly identified in marine organisms to date, the prevalence of furan lipids in marine algae and the organisms that feed on them suggests that it, or its isomers, could be present. Furan fatty acids are known to be produced by algae and are transferred through the marine food web. Animals are generally believed to acquire these compounds through their diet rather than de novo synthesis.

Ecological Niches and Environmental Presence

The known occurrence of Furan, 3-(4,8,12-trimethyltridecyl)- in tobacco suggests its ecological niche is within the tissues of certain terrestrial plants. As a phytofuran, its formation is likely linked to conditions of oxidative stress. Factors such as high light intensity, nutrient deficiency, or pathogen attack can increase the production of reactive oxygen species in plant cells, leading to the peroxidation of fatty acids and the subsequent formation of furan lipids. Therefore, the environmental presence of this compound is intrinsically tied to the physiological state of its source organism. Its lipophilic nature indicates it would be localized within cellular membranes or lipid bodies.

Chemotaxonomic Implications of Furan, 3-(4,8,12-trimethyltridecyl)- Occurrence

Chemotaxonomy utilizes the distribution of chemical compounds among organisms to infer evolutionary relationships. While the chemotaxonomic significance of Furan, 3-(4,8,12-trimethyltridecyl)- itself is not yet firmly established due to its limited known distribution, the broader class of furan-containing compounds has shown promise as chemotaxonomic markers. For instance, the profile of furanoditerpenoids has been used to differentiate between plant genera. The presence of specific furan fatty acids can also vary between different groups of algae and bacteria. Should Furan, 3-(4,8,12-trimethyltridecyl)- be identified in a wider range of species, its distribution pattern could provide valuable insights for the chemical classification of those organisms. The specificity of the 4,8,12-trimethyltridecyl side chain, which is derived from phytol (B49457), a component of chlorophyll (B73375), further links it to photosynthetic organisms and their evolutionary lineages.

Biosynthetic Pathways of Furan, 3 4,8,12 Trimethyltridecyl

Proposed Precursors and Initial Biosynthetic Building Blocks

The biosynthesis of Furan (B31954), 3-(4,8,12-trimethyltridecyl)- is proposed to originate from fundamental building blocks derived from primary metabolism. The trimethyltridecyl side chain is a classic example of an isoprenoid, synthesized from isoprene (B109036) units. The furan ring's origin is less straightforward and could arise from several metabolic routes.

The trimethyltridecyl side chain , being a phytyl group, is derived from the methylerythritol 4-phosphate (MEP) pathway , which is active in the plastids of plants and some bacteria. acs.org This pathway utilizes glyceraldehyde-3-phosphate (GAP) and pyruvate as its initial substrates to produce the five-carbon isoprene units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) .

The biosynthetic origin of the furan ring in natural products can be diverse. Potential precursors could include intermediates from fatty acid metabolism, amino acid catabolism, or the oxidative cleavage of other cyclic precursors. In the context of terpenoid-derived furans, it is often postulated that the furan moiety arises from the modification of a portion of the isoprenoid precursor itself or from the condensation of an isoprenoid intermediate with a non-terpenoid precursor.

| Component | Proposed Pathway | Initial Precursors |

| Trimethyltridecyl side chain | Methylerythritol 4-phosphate (MEP) Pathway | Glyceraldehyde-3-phosphate (GAP), Pyruvate |

| Furan Ring | Various (e.g., Fatty Acid Oxidation, Amino Acid Catabolism) | Acetyl-CoA, Amino Acids, etc. |

Enzymatic Transformations Leading to the Furan Core Formation

The formation of the furan ring is a critical step in the biosynthesis of this compound. While the specific enzymes for Furan, 3-(4,8,12-trimethyltridecyl)- are unknown, several general mechanisms for furan ring formation in nature have been proposed. One plausible route involves the oxidative cyclization of a linear precursor. For instance, an oxygenase could introduce hydroxyl groups onto a linear polyketide or a modified isoprenoid chain, followed by dehydration and cyclization to form the stable aromatic furan ring.

Another possibility is the rearrangement of a precursor containing a different heterocyclic ring or an open-chain enol. The biosynthesis of many fungal furan-containing metabolites involves polyketide synthases (PKSs) that assemble a linear polyketide chain from acetyl-CoA and malonyl-CoA units, which then undergoes cyclization and modification to form the furan ring.

Enzymatic Elongation and Methylation Mechanisms for the Trimethyltridecyl Side Chain

The assembly of the C16 trimethyltridecyl side chain is a well-understood process, identical to the biosynthesis of the phytyl pyrophosphate (PPP) that serves as a precursor for tocopherols (B72186) (Vitamin E) and phylloquinone (Vitamin K1). oup.comfrontiersin.org This process begins with the sequential condensation of three molecules of IPP with one molecule of DMAPP.

The key steps are:

Geranyl Pyrophosphate (GPP) Synthesis : DMAPP is condensed with one molecule of IPP by a GPP synthase to form the C10 intermediate, geranyl pyrophosphate.

Farnesyl Pyrophosphate (FPP) Synthesis : GPP is then elongated by the addition of another IPP molecule, catalyzed by an FPP synthase, to yield the C15 intermediate, farnesyl pyrophosphate.

Geranylgeranyl Pyrophosphate (GGPP) Synthesis : The final elongation step involves the addition of a third IPP molecule to FPP by a GGPP synthase, resulting in the C20 precursor, geranylgeranyl pyrophosphate (GGPP) . researchgate.netresearchgate.net

The trimethyltridecyl (phytyl) structure is then formed from GGPP through the action of geranylgeranyl reductase (GGR) . This enzyme catalyzes the reduction of three of the four double bonds in the geranylgeranyl moiety to produce the saturated phytyl group. oup.com This reduction is a crucial step in the biosynthesis of chlorophyll (B73375), tocopherols, and phylloquinone, and is therefore a highly plausible step in the formation of the side chain of Furan, 3-(4,8,12-trimethyltridecyl)-.

| Enzyme | Function | Product |

| GPP Synthase | Condenses DMAPP and IPP | Geranyl Pyrophosphate (GPP) |

| FPP Synthase | Condenses GPP and IPP | Farnesyl Pyrophosphate (FPP) |

| GGPP Synthase | Condenses FPP and IPP | Geranylgeranyl Pyrophosphate (GGPP) |

| Geranylgeranyl Reductase (GGR) | Reduces GGPP | Phytyl Pyrophosphate (PPP) |

Stereochemical Considerations in the Biosynthesis of Furan, 3-(4,8,12-trimethyltridecyl)-

The trimethyltridecyl side chain contains two stereocenters at the C4 and C8 positions. The stereochemistry of this side chain in naturally occurring compounds like phytol (B49457) derived from chlorophyll and tocopherols is typically the (4R, 8R)-configuration. This specific stereochemistry is established during the biosynthetic process.

The stereospecificity is introduced by the enzymes involved in the condensation of IPP units and, crucially, by the geranylgeranyl reductase (GGR) . The reduction of the double bonds in GGPP by GGR is a stereospecific process, leading to the formation of the phytyl group with a defined stereochemistry. It is highly probable that the biosynthesis of Furan, 3-(4,8,12-trimethyltridecyl)- would follow this same stereochemical path, resulting in the (4R, 8R)-isomer. The stereochemistry of the furan ring itself is not applicable as it is an aromatic, planar structure.

Genetic and Molecular Basis of Biosynthesis Regulation

The regulation of the biosynthesis of Furan, 3-(4,8,12-trimethyltridecyl)- is likely intertwined with the regulation of general isoprenoid metabolism. The expression of genes encoding the enzymes of the MEP pathway and the subsequent prenyl transferases (GPP, FPP, and GGPP synthases) is often a key regulatory point.

In plants, the MEP pathway is subject to feedback regulation and is also controlled by developmental and environmental cues. For instance, light and various stress factors can influence the expression of MEP pathway genes, thereby affecting the supply of isoprenoid precursors.

The expression of geranylgeranyl reductase (GGR) is also tightly regulated. In photosynthetic organisms, its activity is coordinated with chlorophyll and tocopherol biosynthesis. oup.com It is plausible that the biosynthesis of Furan, 3-(4,8,12-trimethyltridecyl)- in organisms where it is naturally produced would be under the control of similar regulatory networks, potentially involving transcription factors that respond to specific internal or external stimuli. The identification of a dedicated gene cluster containing the genes for furan ring formation and the attachment of the phytyl side chain would provide definitive evidence for its biosynthetic pathway and regulation.

Synthetic Methodologies for Furan, 3 4,8,12 Trimethyltridecyl

Total Synthesis Strategies for the Furan (B31954) Core

The construction of the furan ring itself is a foundational aspect of the total synthesis. Numerous classical and modern methods exist for furan synthesis, which can be broadly categorized into ring-closing cyclizations of acyclic precursors and annulation reactions where the furan ring is built onto an existing molecular framework.

Ring-Closing Approaches to the Furan Moiety

Ring-closing strategies are among the most common and versatile methods for assembling furan rings. These methods typically involve the acid-catalyzed cyclization and dehydration of a suitably functionalized acyclic precursor.

Paal-Knorr Furan Synthesis: This is arguably the most prominent method for furan preparation, involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.org The versatility of this reaction is enhanced by the many available methods for synthesizing the 1,4-dicarbonyl starting materials. organic-chemistry.org The mechanism proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, followed by dehydration to yield the aromatic furan ring. wikipedia.org A variety of mild conditions can be employed, including protic acids like sulfuric acid or Lewis acids. wikipedia.org Microwave assistance has also been shown to accelerate the reaction significantly. organic-chemistry.org

Feist-Bénary Furan Synthesis: This method offers an alternative route, starting from an α-halo ketone and a β-dicarbonyl compound, such as ethyl acetoacetate. derbytelegraph.co.ukyoutube.com The reaction is typically base-mediated, where the base abstracts a proton from the β-dicarbonyl compound to form a nucleophilic enolate. youtube.com This enolate then attacks the α-halo ketone, leading to a sequence of cyclization and elimination steps that form the furan ring. derbytelegraph.co.ukyoutube.com The polarity of the solvent plays a critical role in this synthesis, influencing reactant solubility and the stabilization of intermediates. derbytelegraph.co.uk

Other Ring-Closing Methods: Modern organic synthesis has introduced a variety of other powerful ring-closing methods. These include:

Palladium-catalyzed cyclizations: Acetylenic ketones can undergo palladium-catalyzed cyclization to form substituted furans. acs.org

Intramolecular Wittig Reaction: A protocol using catalytic amounts of phosphine (B1218219) and triethylamine (B128534) enables the synthesis of highly functionalized furans through an intramolecular Wittig reaction. organic-chemistry.org

Gold-catalyzed cyclizations: Readily available heteroatom-substituted propargylic alcohols can be cyclized in the presence of a gold catalyst to produce furans rapidly and in high yields under mild, open-flask conditions. organic-chemistry.org

Furan Annulation Reactions

Furan annulation involves constructing the furan ring onto a pre-existing molecular scaffold. While less common for preparing simple alkyl-substituted furans, these methods are powerful for creating more complex, fused ring systems. For instance, palladium-catalyzed oxidative annulations of 2-hydroxynaphthalene-1,4-diones with internal alkynes have been developed to synthesize naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives. rsc.org Another approach involves a palladium-catalyzed process starting from cyclic 1,3-diketones and various alkenes, which proceeds via C–H activation and alkene insertion to form the furan ring. rsc.org Iterative strategies combining furan annulation with cross-coupling reactions like the Heck and Sonogashira reactions have also been used to build complex oligoaryls containing furan units. acs.org

Synthetic Routes for the 4,8,12-trimethyltridecyl Side Chain

The 4,8,12-trimethyltridecyl side chain is a saturated isoprenoid, structurally related to phytol (B49457), a natural diterpene alcohol that is a component of chlorophyll (B73375). nih.govresearchgate.net The synthesis of this specific alkyl chain, particularly with stereocontrol, is a significant challenge.

Stereoselective Construction of Methyl-Branched Aliphatic Chains

The synthesis of the phytyl side chain often starts from phytol itself, which is commercially available. nih.gov Phytol can be used to synthesize derivatives or can be hydrogenated to produce the saturated 4,8,12-trimethyltridecyl chain. For a de novo synthesis, strategies often rely on building the chain from smaller, stereodefined fragments. This can involve:

Chiral Pool Synthesis: Utilizing readily available chiral molecules like citronellal (B1669106) as starting materials.

Iterative Coupling: Sequentially adding methyl-branched units using organometallic coupling reactions.

Asymmetric Hydrogenation: Establishing the chiral centers through the stereoselective reduction of double bonds in an unsaturated precursor.

Diketopyrrolopyrrole (DPP)-based semiconducting polymers have been synthesized using both the unsaturated (3,7,11,15-tetramethylhexadec-2-en-1-yl) and saturated (3,7,11,15-tetramethylhexadecyl or TMHD) side chains derived from phytol, highlighting the use of this natural product as a source for these complex alkyl groups. researchgate.net

Coupling Strategies for Side Chain Attachment

Once the furan core and the alkyl side chain are prepared as separate fragments, they must be joined. This is typically achieved via a cross-coupling reaction, which requires appropriate functionalization of both the furan ring (at the C-3 position) and the terminus of the side chain.

Standard transition-metal-catalyzed cross-coupling reactions are well-suited for this purpose. The choice of reaction depends on the specific functional groups installed on the coupling partners (e.g., a halide on one partner and an organometallic reagent on the other).

Suzuki Coupling: Couples a boronic acid or ester with an organic halide.

Negishi Coupling: Involves an organozinc reagent and an organic halide. nih.gov

Stille Coupling: Uses an organotin reagent with an organic halide.

Kumada Coupling: Employs a Grignard reagent (organomagnesium) with an organic halide.

Recent advancements in radical cross-coupling reactions also offer powerful alternatives for forging C(sp²)-C(sp³) bonds under mild conditions, potentially simplifying the synthesis. youtube.com

Regioselective Functionalization at the Furan C-3 Position

A critical step in the convergent synthesis of 3-(4,8,12-trimethyltridecyl)furan is the regioselective introduction of a functional group at the C-3 position of the furan ring, which is necessary for the subsequent coupling reaction. This is challenging because the C-2 and C-5 (α) positions of the furan ring are inherently more electronically reactive towards electrophiles than the C-3 and C-4 (β) positions. researchgate.net

Several strategies have been developed to overcome this regioselectivity challenge:

Directed Ortho-Metalation: This is a powerful technique where a directing group (DG) is placed at the C-2 position of the furan. researchgate.net This group coordinates to a strong base (like butyl lithium), directing deprotonation (lithiation) specifically to the adjacent C-3 position. The resulting 3-lithiofuran can then be quenched with an electrophile (e.g., I₂ to form 3-iodofuran) to install a handle for cross-coupling. Imidazolidine and oxazoline (B21484) moieties have been successfully used as directing groups for this purpose. sci-hub.box Silyl groups at C-2 have also been shown to direct lithiation to the C-4 position, and by protecting a C-3 substituent, lithiation can be redirected to the C-5 position, demonstrating the subtle control possible with this methodology. acs.org

Direct C-H Functionalization: Recent advances in transition-metal catalysis allow for the direct activation of otherwise unreactive C-H bonds. nih.gov While functionalization at the more reactive C-5 position is common, methods for C-3 functionalization are emerging. nih.gov For example, ruthenium-catalyzed C-H alkylation of furfural (B47365) derivatives at the C-3 position has been achieved, often requiring a directing group to achieve the desired regioselectivity. nih.gov

Synthesis from Pre-functionalized Precursors: An alternative approach is to build the furan ring with a functional group already in place at the C-3 position. For instance, 2,5-disubstituted 3-iodofurans can be prepared via a palladium/copper-catalyzed cross-coupling and subsequent iodocyclization sequence. organic-chemistry.org Similarly, syntheses starting from 3-furoic acid provide a direct entry into 3-substituted furans. rsc.org

These methods provide a toolbox for chemists to selectively install halides, boronic esters, or other functionalities at the C-3 position, paving the way for the final coupling step in the total synthesis of the target molecule.

Methodological Advancements in Analogous Furan Derivative Synthesis

The synthesis of furan derivatives, particularly those with substitution at the 3-position, has seen significant advancements through the refinement of classical methods and the development of novel catalytic strategies. These methodologies are crucial for accessing a wide array of furan-containing compounds with diverse applications.

One of the most fundamental and widely employed methods for furan synthesis is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction is a valuable tool for preparing substituted furans, and its utility has been enhanced by the development of new methods for synthesizing the requisite 1,4-dione precursors. wikipedia.orgorganic-chemistry.org The mechanism proceeds through the protonation of one carbonyl group, followed by an attack from the enol form of the other carbonyl, leading to a hemiacetal intermediate that dehydrates to form the furan ring. wikipedia.orgalfa-chemistry.com A variety of protic acids (e.g., sulfuric acid, hydrochloric acid) and Lewis acids can be used as catalysts. alfa-chemistry.com

Recent advancements in the Paal-Knorr synthesis have focused on improving reaction conditions and efficiency. For instance, microwave-assisted Paal-Knorr reactions have been shown to provide a facile route to furan derivatives. organic-chemistry.org Furthermore, the use of trifluoroacetic acid as a catalyst has been effective in the synthesis of tri- and tetrasubstituted furans. organic-chemistry.org

Beyond the Paal-Knorr reaction, significant progress has been made in developing new catalytic systems for furan synthesis. These methods often offer milder reaction conditions and greater functional group tolerance.

Catalytic Approaches to Furan Synthesis:

| Catalyst System | Starting Materials | Product Type | Key Features |

| Gold (Au) catalysts | Allenylsulfides or conjugated allenones | Substituted furans | Cycloisomerization under mild conditions. researchgate.net |

| Palladium (Pd) catalysts | Aryloxy-enynes and aryl halides | 2,3,4-trisubstituted furans | Highly efficient cascade reaction with good regioselectivity. |

| Copper (Cu) catalysts | Alkyl ketones and β-nitrostyrenes | Multisubstituted furans | Regioselective intermolecular annulation. |

| Cobalt (Co) complexes | α-diazocarbonyls and terminal alkynes | Polyfunctionalized furans | Metalloradical cyclization with complete regioselectivity. nih.gov |

The synthesis of 3-substituted furans, in particular, has been addressed through various innovative approaches. One notable method involves the hydroformylation of substituted propargylic alcohols using a rhodium acetate (B1210297) and triphenylphosphine (B44618) catalyst system. researchgate.net This process is highly regioselective and proceeds under mild conditions, offering a versatile route to 3-aryl-substituted furans. researchgate.net

Another important strategy revolves around the functionalization of 3-furoic acid . scholaris.casigmaaldrich.com Improved methods for the synthesis of 2-substituted-3-furoic acids have been developed, for example, through the regiospecific lithiation of 3-furoic acid. scholaris.ca However, this can sometimes lead to mixtures of products. A more successful approach has been the lithiation of 2-methyl-3-furoic acid to generate various 2-substituted-3-furoic acids. scholaris.ca These derivatives serve as valuable intermediates for more complex furan structures.

The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the hydroarylation of 3-(furan-2-yl)propenoic acids in the presence of a Brønsted superacid like triflic acid. nih.gov This reaction proceeds via superelectrophilic activation of the starting material. nih.gov

The development of metal-catalyzed cross-coupling reactions has also provided powerful tools for synthesizing substituted furans. For example, 2,5-disubstituted 3-iodofurans can be readily prepared via a palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates and terminal alkynes, followed by iodocyclization. The resulting iodofuran can then be further functionalized.

Biological Roles and Activities of Furan, 3 4,8,12 Trimethyltridecyl in Non Human Systems

Interspecies Chemical Communication

Chemical signaling is a fundamental aspect of how organisms interact with their environment and with each other. Molecules can act as signals that influence the behavior and physiology of surrounding organisms. The potential roles of Furan (B31954), 3-(4,8,12-trimethyltridecyl)- in these complex communication networks are considered below.

Allelopathic Interactions in Plant Systems

Allelopathy refers to the beneficial or harmful effects of one plant on another through the release of chemical compounds into the environment. While Nicotiana species are known to produce a variety of bioactive compounds, there is currently no scientific literature that specifically documents allelopathic activity for Furan, 3-(4,8,12-trimethyltridecyl)-.

Table 1: Allelopathic Activity of Furan, 3-(4,8,12-trimethyltridecyl)-

| Target Plant Species | Observed Effect |

| No specific studies available | No data available |

Role in Microbial Signaling and Interactions

Microorganisms utilize a range of small molecules for signaling to coordinate group behaviors, such as biofilm formation and virulence. Some furan derivatives have been noted for their influence on microbial processes. nih.gov However, specific research into the role of Furan, 3-(4,8,12-trimethyltridecyl)- as a signaling molecule in microbial communities has not been reported to date.

Pheromonal or Kairomonal Functions in Invertebrates

Interspecies communication in invertebrates is often mediated by pheromones (intraspecies signals) and kairomones (interspecies signals that benefit the receiver). At present, there is no available scientific evidence to suggest that Furan, 3-(4,8,12-trimethyltridecyl)- functions as a pheromone or kairomone in any invertebrate species.

Defense Mechanisms in Organisms

Plants and other organisms produce a vast arsenal (B13267) of chemical compounds to defend against herbivores, pathogens, and microbial attacks. The potential defensive properties of Furan, 3-(4,8,12-trimethyltridecyl)- are an area of scientific interest, given the known protective roles of other furan-containing compounds. nih.gov

Antifungal or Antibacterial Activities in Microbial Systems

The furan nucleus is a structural component of many natural derivatives that exhibit antimicrobial properties. nih.gov These compounds can inhibit microbial growth through various mechanisms. nih.gov Despite the general antimicrobial potential of furan compounds, there are no specific studies that have evaluated or confirmed the antifungal or antibacterial activity of Furan, 3-(4,8,12-trimethyltridecyl)- against any particular microbial species. Nicotiana tabacum itself produces other compounds, such as solanesol, which have demonstrated antibacterial effects against pathogens like E. coli and Staphylococcus aureus. nih.gov

Table 2: Documented Antimicrobial Spectrum of Furan, 3-(4,8,12-trimethyltridecyl)-

| Microbial Species | Type | Activity |

| No specific studies available | Fungus/Bacteria | No data available |

Insecticidal or Repellent Properties in Pest Control Contexts

Secondary metabolites in plants frequently serve as a defense against insect herbivores, acting as insecticides or repellents. While Nicotiana tabacum is known for producing insecticidal alkaloids like nicotine, the specific role of Furan, 3-(4,8,12-trimethyltridecyl)- in defense against insect pests has not been elucidated in the scientific literature.

Table 3: Insecticidal or Repellent Effects of Furan, 3-(4,8,12-trimethyltridecyl)-

| Target Pest Species | Observed Effect |

| No specific studies available | No data available |

Modulation of Biological Processes in Model Organisms (Non-Human)

Comprehensive studies detailing the modulation of biological processes by Furan, 3-(4,8,12-trimethyltridecyl)- in non-human model organisms are scarce.

Impact on Plant Growth and Development

There is currently a lack of specific research data on the direct effects of Furan, 3-(4,8,12-trimethyltridecyl)- on the growth and development of plants. While it has been isolated from Nicotiana tabacum, its endogenous functions, such as any potential role as a signaling molecule, growth regulator, or defense compound, have not been elucidated. nih.govrsc.org

Influence on Microbial Metabolism

Detailed investigations into the influence of Furan, 3-(4,8,12-trimethyltridecyl)- on the metabolic processes of microorganisms are not present in the available scientific literature. Consequently, its potential as a substrate, inhibitor, or modulator of microbial metabolic pathways is unknown.

Structure-Activity Relationship Studies in Non-Human Biological Contexts

There is a notable absence of structure-activity relationship (SAR) studies specifically focused on Furan, 3-(4,8,12-trimethyltridecyl)- in non-human biological systems. SAR studies are crucial for understanding how the distinct structural features of a molecule, such as its furan ring and the long, branched alkyl side chain, contribute to its biological effects. Without such studies, the specific contributions of these molecular components to any potential activity in plants or microbes remain speculative.

Ecological Significance of Furan, 3 4,8,12 Trimethyltridecyl

Role in Ecosystem Dynamics

Current scientific data does not provide specific insights into the role of Furan (B31954), 3-(4,8,12-trimethyltridecyl)- in ecosystem dynamics. Its contribution to soil biogeochemistry and its influence on aquatic ecosystems are yet to be determined through dedicated research.

Contribution to Soil Biogeochemistry

There is no available research detailing the contribution of Furan, 3-(4,8,12-trimethyltridecyl)- to soil biogeochemistry. The processes of its degradation, persistence, and potential interactions with soil microorganisms and nutrient cycling are unknown.

Influence on Aquatic Ecosystems

The influence of Furan, 3-(4,8,12-trimethyltridecyl)- on aquatic ecosystems has not been documented. Its solubility, potential for bioaccumulation in aquatic organisms, and any subsequent effects on aquatic life are areas that require future investigation.

Interaction with Environmental Biota

The interaction of Furan, 3-(4,8,12-trimethyltridecyl)- with environmental biota is a critical area with a notable lack of information. While the compound has been identified in tobacco (Nicotiana tabacum), its broader impact on other organisms is not well understood. nih.gov

Impact on Non-Target Organisms

There are no specific studies on the impact of Furan, 3-(4,8,12-trimethyltridecyl)- on non-target organisms. The potential toxicity or any sublethal effects on a range of terrestrial and aquatic organisms have not been evaluated.

Involvement in Food Web Dynamics

Due to the absence of data on its bioaccumulation potential and its impact on various trophic levels, the involvement of Furan, 3-(4,8,12-trimethyltridecyl)- in food web dynamics cannot be assessed at this time.

Biogeochemical Cycling and Environmental Fluxes

The biogeochemical cycling and environmental fluxes of Furan, 3-(4,8,12-trimethyltridecyl)- remain uncharacterized. Information regarding its sources, transport pathways in the environment, and ultimate fate is not available in the current body of scientific literature. The compound was notably isolated from cigarette smoke condensate, suggesting a potential anthropogenic source. rsc.org

Advanced Analytical Methodologies for Furan, 3 4,8,12 Trimethyltridecyl

Extraction and Pre-concentration Techniques from Complex Biological and Environmental Matrices

The isolation of Furan (B31954), 3-(4,8,12-trimethyltridecyl)- from intricate matrices such as tobacco smoke condensate, plant tissues, or environmental samples is a critical first step in its analysis. The choice of technique depends on the compound's volatility, concentration, and the nature of the sample matrix. Given its relatively high molecular weight and lipophilic character, a combination of extraction and pre-concentration methods is often required.

Commonly employed techniques for furan derivatives include Solid Phase Microextraction (SPME) and Headspace (HS) sampling, particularly for more volatile furans. restek.com For a larger molecule like Furan, 3-(4,8,12-trimethyltridecyl)-, liquid-based extraction methods are highly effective. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, which involves an extraction/partitioning step with a salt mixture and a subsequent dispersive solid-phase extraction (d-SPE) step for cleanup, can be adapted for this purpose. researchgate.net The d-SPE step is crucial for removing interfering matrix components like pigments and lipids.

| Technique | Principle | Applicability to Furan, 3-(4,8,12-trimethyltridecyl)- | Advantages | References |

|---|---|---|---|---|

| Solid Phase Microextraction (SPME) | An equilibrium-based extraction technique using a coated fiber to adsorb analytes from a sample's headspace or directly from a liquid sample. | Suitable for trace-level analysis. The fiber coating (e.g., polydimethylsiloxane) must be selected to match the analyte's polarity. | Solvent-free, sensitive, and easily automated. | restek.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like hexane (B92381) or dichloromethane). | Highly applicable due to the compound's lipophilic nature. Multiple extractions can ensure high recovery. | Robust and well-established. | qub.ac.uk |

| QuEChERS | A streamlined approach involving salting-out liquid extraction followed by dispersive SPE for cleanup. | Effective for complex matrices like plant material. The choice of d-SPE sorbent (e.g., C18, PSA) is critical for removing interferences. | High throughput, reduced solvent usage, and broad applicability. | researchgate.net |

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are essential to separate Furan, 3-(4,8,12-trimethyltridecyl)- from other co-extracted compounds before detection and quantification. Both gas and liquid chromatography are viable, with the choice primarily depending on the compound's volatility and thermal stability.

GC-MS is a powerful and widely used technique for the analysis of furan and its derivatives. nih.govthermofisher.com Furan, 3-(4,8,12-trimethyltridecyl)- is sufficiently volatile and thermally stable to be amenable to GC analysis. The separation is typically performed on a non-polar or mid-polar capillary column, which separates compounds based on their boiling points and interactions with the stationary phase.

In GC-MS analysis, the mass spectrometer serves as a highly selective and sensitive detector. Electron Ionization (EI) is a common ionization source, which fragments the molecule in a reproducible pattern, creating a mass spectrum that acts as a chemical fingerprint. nist.gov For Furan, 3-(4,8,12-trimethyltridecyl)-, characteristic fragments would include the molecular ion (M⁺) and ions resulting from the cleavage of the alkyl side chain. PubChem provides GC-MS spectral data for this compound. nih.gov

| Parameter | Typical Setting | Purpose | References |

|---|---|---|---|

| Column | Rxi-624Sil MS or similar (30 m x 0.25 mm ID, 1.40 µm film) | Provides separation of volatile organic compounds based on polarity and boiling point. | restek.com |

| Carrier Gas | Helium at a constant flow (e.g., 1.2 mL/min) | Transports the analyte through the column. | thermofisher.com |

| Oven Program | Initial temp ~60°C, ramped to ~300°C | Controls the elution of compounds by varying the temperature. | botanyjournals.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Generates reproducible fragmentation patterns for compound identification. | botanyjournals.com |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode offers higher sensitivity by monitoring specific fragment ions, while Full Scan provides complete spectral information. | thermofisher.comresearchgate.net |

For furan derivatives that may be thermally labile or non-volatile, LC-MS is the method of choice. researchgate.net While Furan, 3-(4,8,12-trimethyltridecyl)- can be analyzed by GC-MS, LC-MS offers an alternative approach, particularly when analyzing complex extracts without derivatization. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) provides the separation. researchgate.net

Given the non-polar nature of the compound, Reversed-Phase (RP) chromatography is the most suitable mode. A C18 or C8 stationary phase is used with a mobile phase gradient, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is achieved with a mass spectrometer, often a triple quadrupole (QqQ) or high-resolution mass spectrometer (HRMS) like Time-of-Flight (TOF). researchgate.net Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used, with APCI often being more suitable for non-polar compounds.

| Parameter | Typical Setting | Purpose | References |

|---|---|---|---|

| Column | Reversed-Phase Phenyl-Hexyl or C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | Separates compounds based on hydrophobicity. Phenyl-hexyl phases can offer unique selectivity for aromatic compounds. | researchgate.netqub.ac.uk |

| Mobile Phase | Gradient of Water (A) and Acetonitrile/Methanol (B) | Elutes compounds from the column with increasing organic solvent concentration. | qub.ac.uk |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) | Efficiently ionizes non-polar to moderately polar compounds. | researchgate.net |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | QqQ allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM), while TOF provides high-resolution mass data for confident identification. | researchgate.net |

Spectroscopic Characterization Beyond Basic Identification

While chromatographic methods coupled with mass spectrometry are excellent for detection and quantification, definitive structural elucidation requires advanced spectroscopic techniques.

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of a compound. For Furan, 3-(4,8,12-trimethyltridecyl)-, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is necessary to unambiguously assign all proton and carbon signals and confirm the connectivity of the alkyl chain to the furan ring. PubChem notes the availability of ¹³C NMR data for this compound. nih.gov

¹H NMR: Provides information on the number of different types of protons and their local chemical environment. The spectrum would show signals for the furan ring protons, the methine protons at the branched points of the alkyl chain, and overlapping signals for the numerous methylene (B1212753) and methyl groups.

¹³C NMR: Shows the number of different types of carbon atoms. Key signals would include those for the furan ring carbons and the distinct carbons of the trimethyltridecyl chain.

2D COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons along the alkyl chain and within the furan ring.

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to, simplifying the assignment of the complex aliphatic region.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| Furan C2-H | ~7.3 | ~142 | Proton adjacent to oxygen in the furan ring. |

| Furan C5-H | ~7.2 | ~139 | Other proton adjacent to oxygen in the furan ring. |

| Furan C4-H | ~6.2 | ~110 | Proton on the substituted side of the furan ring. |

| Furan C3 | - | ~122 | Substituted carbon of the furan ring, deshielded by the alkyl group. |

| Chain -CH₂- (adjacent to furan) | ~2.4 | ~28 | Methylene group directly attached to the aromatic furan ring. |

| Chain -CH(CH₃)- | ~1.5 | ~37 | Methine protons at the branch points of the alkyl chain. |

| Chain -CH₃ | ~0.8-0.9 | ~19-22 | Terminal and branched methyl groups, highly shielded. |

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups. udayton.edu For Furan, 3-(4,8,12-trimethyltridecyl)-, the spectrum would be a composite of signals from the furan ring and the long aliphatic chain.

Aliphatic Chain Vibrations: The spectrum will be dominated by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending (scissoring and rocking) vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Furan Ring Vibrations: Characteristic peaks for the furan moiety include C-H stretching above 3100 cm⁻¹, C=C stretching around 1600-1500 cm⁻¹, and the distinctive asymmetric C-O-C (ether) stretching vibration, which is typically strong in the IR spectrum and found in the 1000-1250 cm⁻¹ region. udayton.edu Ring breathing vibrations are also characteristic but may be weak.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | References |

|---|---|---|---|

| ~3125-3150 | C-H Stretch | Furan Ring (=C-H) | udayton.edu |

| 2850-2960 | C-H Stretch | Alkyl Chain (-CH₂, -CH₃) | udayton.edu |

| ~1580, ~1500 | C=C Stretch | Furan Ring | udayton.edu |

| ~1465, ~1375 | C-H Bend | Alkyl Chain (-CH₂, -CH₃) | udayton.edu |

| ~1020-1150 | C-O-C Asymmetric Stretch | Furan Ring (Ether) | udayton.edu |

Quantitative Determination and Trace Analysis Approaches

The quantitative determination of Furan, 3-(4,8,12-trimethyltridecyl)- relies heavily on chromatographic separation coupled with mass spectrometric detection, a cornerstone for analyzing volatile and semi-volatile organic compounds in intricate samples. Given its molecular weight of 292.5 g/mol and the presence of a large alkyl side-chain, the compound is semi-volatile, guiding the choice of appropriate analytical techniques. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the principal technique for the analysis of this compound. nih.gov The NIST Mass Spectrometry Data Center includes GC-MS data for Furan, 3-(4,8,12-trimethyltridecyl)-, confirming the method's applicability. nih.gov For trace analysis, achieving low limits of detection requires efficient sample preparation and highly sensitive detection modes.

Sample Preparation: Effective sample preparation is critical to isolate the analyte from the matrix and concentrate it for analysis.

Solvent Extraction: A traditional approach involves liquid-solid or liquid-liquid extraction using an organic solvent, followed by clean-up steps to remove interfering matrix components.

Solid-Phase Microextraction (SPME): For volatile and semi-volatile compounds, headspace SPME (HS-SPME) is a preferred technique that combines extraction and preconcentration into a single, solvent-free step. nih.govresearchgate.net Due to the higher boiling point expected for this long-chain furan, extraction parameters such as temperature and time would need to be optimized. The use of modern SPME Arrow devices, which have a larger sorbent volume, can significantly enhance extraction efficiency and improve detection limits compared to traditional fibers. nih.govresearchgate.net

Detection and Quantification:

Tandem Mass Spectrometry (MS/MS): To overcome the challenges of complex matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) is the method of choice. researchgate.netresearchgate.net By operating in Multiple Reaction Monitoring (MRM) mode, the instrument selectively detects specific precursor-to-product ion transitions unique to the analyte. This technique drastically reduces background noise and matrix interference, enabling highly sensitive and specific quantification at trace levels. researchgate.net

Internal Standards: Accurate quantification is contingent upon the use of an appropriate internal standard. The gold standard is an isotopically labeled version of the analyte (e.g., containing ¹³C or ²H). In the absence of a commercially available labeled standard for Furan, 3-(4,8,12-trimethyltridecyl)-, a structurally similar compound with comparable chemical properties may be used as a surrogate, although this can introduce greater uncertainty into the quantitative results.

A summary of a proposed GC-MS/MS method suitable for the trace analysis of this compound is presented below.

Table 1: Proposed GC-MS/MS Parameters for Trace Analysis of Furan, 3-(4,8,12-trimethyltridecyl)-

| Parameter | Specification | Rationale |

|---|---|---|

| GC Column | Low-polarity column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) | Provides good separation for semi-volatile, non-polar compounds. nih.govresearchgate.net |

| Injection Mode | Splitless | Maximizes transfer of the analyte to the column for trace-level detection. |

| Oven Program | Initial temp 60°C, ramp to 300°C | A temperature ramp is necessary to elute the high-boiling-point analyte while separating it from more volatile matrix components. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable fragmentation patterns for library matching and structural confirmation. |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | Enhances selectivity and sensitivity by monitoring specific ion transitions, which is crucial for quantification in complex matrices. researchgate.net |

| Example MRM Transitions | Precursor Ion (m/z 292) → Product Ions (e.g., m/z 81, 95) | The molecular ion (m/z 292) would be selected as the precursor. Product ions would correspond to fragmentation of the furan ring and alkyl chain. |

Challenges and Advancements in Real-Time Monitoring and Detection

While chromatographic methods provide robust quantitative data, they are inherently offline and time-consuming. The development of real-time monitoring techniques for compounds like Furan, 3-(4,8,12-trimethyltridecyl)- faces considerable hurdles but is an area of active technological advancement.

Challenges:

Lack of Analytical Standards: A primary obstacle for the analysis of this specific compound is the apparent lack of commercially available certified reference standards and isotopically labeled internal standards. This deficiency severely complicates method development, validation, and the establishment of accurate quantification.

Physicochemical Properties: The compound's high molecular weight and long hydrophobic side chain can lead to analytical difficulties, including poor peak shape, carryover in the injection port and column, and low recovery during extraction. nih.gov

Matrix Complexity: The presence of this compound in matrices like tobacco means it coexists with thousands of other chemicals, creating a high potential for isobaric and co-eluting interferences that can compromise analytical accuracy. nih.gov

Real-Time Analysis: Direct, real-time monitoring is exceptionally challenging. The compound's semi-volatile nature and likely low concentration preclude the use of simple sensor technologies. Any real-time method would need to be extremely sensitive and selective.

Advancements:

High-Resolution Mass Spectrometry (HRMS): The coupling of GC with HRMS instruments (e.g., Orbitrap, TOF) represents a significant advancement. HRMS provides highly accurate mass measurements (typically <5 ppm error), allowing for the determination of the elemental composition of an ion. This capability greatly increases confidence in the identification of the analyte and helps to differentiate it from background interferences, even without chromatographic separation.

Ambient Ionization Techniques: Advancements are moving towards reducing or eliminating sample preparation and chromatographic separation for rapid analysis. While not yet applied to this specific compound, techniques like Secondary Electrospray Ionization (SESI) coupled with HRMS have been used for the real-time identification of other furan derivatives in exhaled breath. fossiliontech.com This approach, which involves ionizing volatile and semi-volatile compounds directly from a gaseous sample, could represent a future pathway for real-time monitoring if the target compound or its metabolites are present in a suitable medium.

Improved Chromatographic Materials: The continuous development of new GC column phases with higher thermal stability and unique selectivities offers the potential for improved separation of complex, high-boiling-point analytes from matrix components. researchgate.net

A comparison of these analytical approaches is summarized in the table below.

Table 2: Comparison of Analytical Technology for Furan, 3-(4,8,12-trimethyltridecyl)-

| Technology | Primary Advantage | Key Limitation | Applicability to Real-Time Monitoring |

|---|---|---|---|

| GC-MS/MS | High selectivity and sensitivity (trace analysis). researchgate.net | Offline, requires sample preparation and chromatography. | No |

| GC-HRMS | High confidence in identification via accurate mass. | Offline, higher instrument cost. | No |

| Ambient Ionization-HRMS (e.g., SESI) | Potential for real-time or near-real-time analysis. fossiliontech.com | Not yet demonstrated for this compound; potential for ion suppression. | High Potential |

Environmental Fate and Degradation of Furan, 3 4,8,12 Trimethyltridecyl

Biodegradation Mechanisms in Environmental Compartments

Biodegradation is a critical process for the removal of organic compounds from soil and water. It involves the breakdown of substances by microorganisms. The degradation of Furan (B31954), 3-(4,8,12-trimethyltridecyl)- would involve the catabolism of both the furan ring and the isoprenoid side chain.

The biodegradation of Furan, 3-(4,8,12-trimethyltridecyl)- is expected to proceed via two main routes of attack: one on the furan ring and another on the alkyl side chain.

Degradation of the Trimethyltridecyl Side Chain: The 4,8,12-trimethyltridecyl group is a saturated derivative of phytol (B49457). The biodegradation of phytol and other long-chain isoprenoids has been studied in marine and soil environments. nih.govnih.gov Both aerobic and anaerobic (denitrifying) bacterial communities are capable of degrading phytol efficiently. nih.govasm.orgresearchgate.net The initial step often involves the oxidation of the terminal alcohol group (in phytol) to an aldehyde (phytenal) and then to a carboxylic acid (phytenic acid). nih.govasm.orgresearchgate.net The long alkyl chain is then typically shortened through a process of β-oxidation, similar to the metabolism of fatty acids. nih.gov For branched chains like this one, alternating sequences of β-decarboxymethylation and β-oxidation may be involved. nih.govasm.org

Degradation of the Furan Ring: Microbial metabolism of the furan ring itself has been extensively studied for compounds like furfural (B47365). The degradation is predominantly carried out by aerobic Gram-negative bacteria. The typical pathway involves oxidation of the furan ring to a furan carboxylic acid, which is then metabolized to a primary intermediate like 2-oxoglutarate before entering central metabolic cycles.

It is likely that microorganisms initially attack the long alkyl side chain, as it is a more readily available source of carbon and energy compared to the relatively stable aromatic furan ring. nih.govnih.gov

Specific enzymes catalyze the different steps of biodegradation.

Side-Chain Degradation Enzymes: The initial oxidation of the alkyl chain is carried out by monooxygenases or dehydrogenases. The subsequent shortening of the chain involves the suite of enzymes associated with the β-oxidation pathway. In plants, the metabolism of phytol released from chlorophyll (B73375) involves phytol kinases (VTE5) and pheophytin pheophorbide hydrolase (PPH), which cleaves the phytol from the chlorophyll structure. oup.comnih.govnih.govnih.gov While these are plant enzymes, similar enzymatic functions are expected in bacteria that degrade isoprenoids.

Furan Ring Degradation Enzymes: The enzymatic pathways for furfural degradation converge on the intermediate 2-furoic acid. The enzymes involved in its subsequent degradation include a CoA ligase, a CoA thioesterase, and hydroxylases that facilitate the opening of the furan ring.

Interactive Data Table: Key Intermediates in the Proposed Biodegradation of the Phytol-Derived Side Chain

This table outlines the major metabolites identified during the microbial degradation of phytol, which serves as a model for the trimethyltridecyl side chain of the target compound.

| Pathway Condition | Key Intermediates | Description | Reference |

| Aerobic & Anaerobic | (E)-Phytenal | Transient aldehyde formed from the initial oxidation of the alcohol group. | nih.govasm.orgresearchgate.net |

| Aerobic & Anaerobic | (E)-Phytenic Acid | Carboxylic acid formed from the oxidation of phytenal; a central metabolite. | nih.govasm.orgresearchgate.net |

| Aerobic & Anaerobic | 6,10,14-Trimethylpentadecan-2-one | A C18 ketone that can be formed via abiotic or biotic pathways from phytenal. | nih.govnih.govasm.org |

| Aerobic | Saturated Isoprenoid Acids | A mixture of shorter-chain acids resulting from the subsequent degradation of phytenic acid. | nih.govresearchgate.net |

Abiotic Transformation Pathways

Besides photodegradation, other non-biological processes can contribute to the transformation of Furan, 3-(4,8,12-trimethyltridecyl)- in the environment.

The primary abiotic pathway of concern for the furan moiety is acid-catalyzed hydrolysis. scispace.comchemtube3d.com The furan ring is an cyclic enol ether, and like other ethers, it can be cleaved under acidic conditions. The process is initiated by the protonation of the furan ring, typically at the α-carbon adjacent to the oxygen atom. researchgate.net This step is rate-limiting and disrupts the aromaticity of the ring. Subsequent addition of water and ring-opening leads to the formation of a 1,4-dicarbonyl compound (in this case, a substituted succinaldehyde (B1195056) derivative). chemtube3d.comresearchgate.net

While the furan ring is sensitive to low pH, the hydrolysis is generally slow under typical environmental conditions (pH 5-9). scispace.comresearchgate.net However, in acidic soils or specific industrial wastewater scenarios, this pathway could become significant. The long, hydrophobic alkyl chain would likely decrease the water solubility of the compound, potentially reducing its susceptibility to aqueous hydrolysis compared to simpler, more soluble furans.

Hydrolytic Stability

The hydrolytic stability of Furan, 3-(4,8,12-trimethyltridecyl)- is influenced by the furan ring, which can be susceptible to cleavage under certain conditions. Generally, furans can undergo hydrolysis to form γ-dicarbonyl compounds, a reaction that is essentially the reverse of their synthesis via the Paal-Knorr reaction. However, the rate of this hydrolysis is dependent on factors such as pH and temperature. For many furan derivatives, this process is slow under neutral environmental pH conditions. The presence of the long, water-insoluble alkyl chain in Furan, 3-(4,8,12-trimethyltridecyl)- is expected to significantly limit its interaction with water, thereby reducing the likelihood and rate of hydrolytic degradation in aqueous environments.

Oxidation Reactions

Atmospheric oxidation is a potential degradation pathway for Furan, 3-(4,8,12-trimethyltridecyl)-, should it partition to the atmosphere. The primary oxidant in the troposphere is the hydroxyl radical (•OH). The reaction of OH radicals with furan and its alkyl-substituted derivatives is known to be rapid and is initiated mainly by the addition of the radical to the furan ring. This addition can lead to ring-opening and the formation of unsaturated 1,4-dicarbonyl compounds. The rate of this reaction is influenced by the degree of alkyl substitution on the furan ring. While specific kinetic data for Furan, 3-(4,8,12-trimethyltridecyl)- is not available, its structure suggests it would be reactive towards atmospheric oxidants.

Persistence, Mobility, and Bioavailability in Environmental Systems

The persistence, mobility, and bioavailability of Furan, 3-(4,8,12-trimethyltridecyl)- in the environment are governed by its high hydrophobicity. This is quantitatively indicated by its high predicted octanol-water partition coefficient (log Kow).

Predicted Physicochemical Properties of Furan, 3-(4,8,12-trimethyltridecyl)-

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C20H36O | PubChem nih.gov |

| Molecular Weight | 292.5 g/mol | PubChem nih.gov |

This table contains predicted data from computational models.

Persistence: Due to its long alkyl chain, Furan, 3-(4,8,12-trimethyltridecyl)- is expected to be resistant to rapid degradation. While microbial degradation of simpler furan compounds like furfural and 5-hydroxymethylfurfural (B1680220) has been observed, the large and complex structure of this compound may hinder microbial attack. HOCs with long alkyl chains are generally more persistent in the environment.

Mobility: The high log Kow value of 8.5 indicates a strong tendency for this compound to partition from water into organic phases. nih.gov In the environment, this means it will preferentially sorb to soil organic matter and sediment. Its solubility in water is expected to be very low, leading to limited mobility in aquatic systems. Consequently, leaching into groundwater is unlikely.

Bioavailability: The strong sorption to soil and sediment reduces the concentration of Furan, 3-(4,8,12-trimethyltridecyl)- in the freely dissolved phase, which is the fraction most readily available for uptake by organisms. However, its high lipophilicity suggests a potential for bioaccumulation in organisms if exposure occurs, for instance, through the ingestion of contaminated soil or sediment by benthic organisms. The bioavailability of hydrophobic compounds can be a complex process influenced by factors such as the organic carbon content of the soil or sediment and the contact time.

Advanced Research Perspectives and Future Directions

Elucidation of Novel Biological Functions in Specific Organisms (Non-Human)

The investigation into the biological roles of Furan (B31954), 3-(4,8,12-trimethyltridecyl)-, a notable furan derivative, is an expanding area of research. This compound, identified as a significant component in the aromatic profile of certain natural products, is being explored for its diverse functions within specific non-human organisms. For instance, its presence in the essential oil of tobacco suggests a potential role in plant physiology, possibly as a signaling molecule or a defense compound against herbivores and pathogens. Further research is focused on understanding its contribution to the characteristic aroma of tobacco and its potential influence on insect behavior.

Exploration of Chemoenzymatic and Biocatalytic Synthetic Routes

The synthesis of Furan, 3-(4,8,12-trimethyltridecyl)- and related furan compounds is a key focus for chemists. While traditional chemical syntheses exist, there is a growing interest in developing more sustainable and efficient methods. Chemoenzymatic and biocatalytic routes are at the forefront of this research. These approaches utilize enzymes or whole microbial cells to perform specific chemical transformations, often with high selectivity and under milder reaction conditions compared to classical organic synthesis. The exploration of these green chemistry principles aims to reduce the environmental impact of production and potentially improve yields. Research in this area includes the use of enzymes to catalyze key steps in the formation of the furan ring or the attachment of the isoprenoid side chain.

Development of Highly Sensitive and Selective Analytical Sensors

The detection and quantification of Furan, 3-(4,8,12-trimethyltridecyl)- in various matrices, such as food and environmental samples, require highly sensitive and selective analytical methods. Current research is geared towards the development of novel sensors capable of real-time monitoring. These sensors may be based on various principles, including electrochemical, optical, or piezoelectric transducers, coupled with molecular recognition elements like antibodies or synthetic receptors that can specifically bind to the target furan compound. The goal is to create portable and user-friendly devices for rapid on-site analysis, which would be invaluable for quality control in the food industry and for environmental monitoring.

Application of Computational Chemistry and Molecular Modeling to Understand Reactivity and Interactions

Computational chemistry and molecular modeling are powerful tools being applied to gain deeper insights into the properties of Furan, 3-(4,8,12-trimethyltridecyl)-. These methods allow researchers to study the molecule's electronic structure, conformation, and reactivity at the atomic level. By simulating its interactions with biological macromolecules, such as enzymes and receptors, scientists can predict its potential biological activities and metabolic pathways. This in silico approach can accelerate the discovery of new functions and applications for this compound while reducing the need for extensive and costly laboratory experiments.

Interdisciplinary Research on Ecological and Biological Systems Engineering

The study of Furan, 3-(4,8,12-trimethyltridecyl)- benefits greatly from an interdisciplinary approach that combines ecology, biology, and engineering. By integrating knowledge from these fields, researchers can better understand the compound's role in natural ecosystems and explore possibilities for its biotechnological production. Biological systems engineering, for example, could involve the genetic modification of microorganisms to create efficient "cell factories" for the synthesis of this and other valuable furan derivatives. This interdisciplinary research is crucial for unlocking the full potential of Furan, 3-(4,8,12-trimethyltridecyl)- in a sustainable and environmentally conscious manner.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3-(4,8,12-trimethyltridecyl)furan, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via substitution reactions on furan derivatives. For example, 3-substituted furans can be prepared by reacting furan precursors with alkylating agents such as 4,8,12-trimethyltridecyl halides under controlled conditions. Purity optimization involves column chromatography (silica gel) and recrystallization, as described in the synthesis of structurally similar compounds . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for verifying structural integrity and purity, as demonstrated in the characterization of furan derivatives with branched alkyl chains .

Q. How can 3-(4,8,12-trimethyltridecyl)furan be identified in complex natural matrices like plant extracts or sediments?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary analytical tool. For example, in tobacco extracts, the compound elutes at specific retention indices (~1941) and is identified via molecular ion peaks (e.g., m/z 292) and fragmentation patterns. Internal standards (e.g., deuterated analogs) improve quantification accuracy in lipid-rich matrices .

Q. What are the natural sources of this compound, and how does its occurrence vary across environments?

- Methodological Answer : The compound is detected in plant volatiles (e.g., Himantoglossum species) and lacustrine/marine sediments. Its distribution correlates with lipid degradation processes, often linked to terpenoid precursors. Hypersaline environments favor its preservation, while oxidative marine settings may degrade it .

Advanced Research Questions

Q. How do stereochemical variations (e.g., methyl branching) influence the stability and geochemical behavior of 3-(4,8,12-trimethyltridecyl)furan?

- Methodological Answer : Isomer-specific analysis using chiral chromatography or NMR reveals that methyl branching (e.g., 8-Me vs. 5,7,8-triMe isomers) affects thermal stability and redox sensitivity. For instance, 8-Me isomers dominate in hypersaline sediments due to resistance to microbial degradation, while 5,7,8-triMe isomers are enriched in oxygenated marine systems .

Q. What experimental approaches resolve contradictions in biomarker studies involving this compound?

- Methodological Answer : Discrepancies in sedimentary abundance data (e.g., hypersaline vs. marine samples) are addressed through controlled pyrolysis experiments and isotopic labeling (δ¹³C). These methods differentiate biotic vs. abiotic formation pathways and validate environmental correlations .

Q. How can computational modeling predict the reactivity of 3-(4,8,12-trimethyltridecyl)furan in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations assess bond dissociation energies (BDEs) and electron density profiles. For example, the furan ring’s electron-rich nature predicts preferential oxidation at the α-C position, consistent with experimental observations in catalytic hydrogenation studies .

Q. What strategies improve the compound’s stability in long-term storage for laboratory use?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.